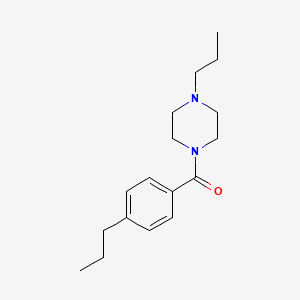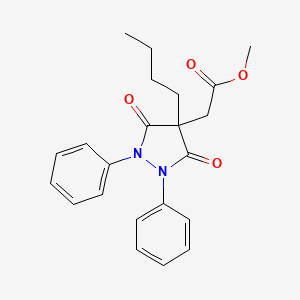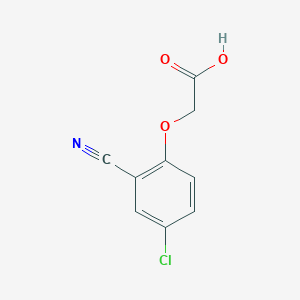
3-(allyloxy)-N-(trans-4-hydroxycyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(allyloxy)-N-(trans-4-hydroxycyclohexyl)benzamide, also known as AHCC, is a compound that has recently gained attention in the scientific community due to its potential therapeutic benefits. AHCC is a derivative of shiitake mushrooms and is known for its immune-boosting properties. In
Wirkmechanismus
The exact mechanism of action of 3-(allyloxy)-N-(trans-4-hydroxycyclohexyl)benzamide is not fully understood. However, it is believed to work by stimulating the immune system. This compound has been shown to increase the activity of natural killer cells, which are a type of immune cell that plays a critical role in the body's defense against cancer and viral infections. This compound has also been shown to increase the production of cytokines, which are signaling molecules that help regulate the immune response.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the production of white blood cells, which are important for fighting infections. This compound has also been found to have antioxidant properties, which can help protect the body against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(allyloxy)-N-(trans-4-hydroxycyclohexyl)benzamide in lab experiments is that it is a natural compound and is generally considered safe. Additionally, this compound has been extensively studied and has been found to have immunomodulatory effects, making it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on 3-(allyloxy)-N-(trans-4-hydroxycyclohexyl)benzamide. One area of research is the potential use of this compound in the treatment of cancer. This compound has been found to have anti-tumor effects and may be a promising candidate for the treatment of various types of cancer. Another area of research is the potential use of this compound in the treatment of viral infections. This compound has been found to have antiviral effects and may be a promising candidate for the treatment of viral infections, including hepatitis C and human papillomavirus. Additionally, more research is needed to determine the optimal dosage and duration of treatment for this compound.
Synthesemethoden
3-(allyloxy)-N-(trans-4-hydroxycyclohexyl)benzamide is synthesized from the mycelia of shiitake mushrooms through a patented process. The process involves culturing the mycelia in a liquid culture medium for a specific period of time. The resulting extract is then purified and concentrated to obtain this compound.
Wissenschaftliche Forschungsanwendungen
3-(allyloxy)-N-(trans-4-hydroxycyclohexyl)benzamide has been extensively studied for its potential therapeutic benefits. It has been found to have immunomodulatory effects, which means it can help regulate the immune system. This makes it a promising candidate for the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(4-hydroxycyclohexyl)-3-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-10-20-15-5-3-4-12(11-15)16(19)17-13-6-8-14(18)9-7-13/h2-5,11,13-14,18H,1,6-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMZJTMSGBGJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5024875.png)
![1-ethyl-4-[3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B5024882.png)
![N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5024893.png)
![1-(4-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5024896.png)
![N-benzyl-1-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5024903.png)
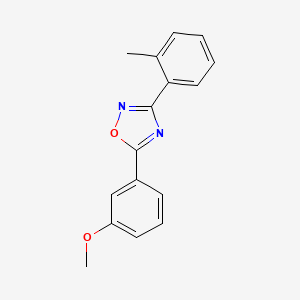
![8-[3-(4-nitrophenoxy)propoxy]quinoline](/img/structure/B5024911.png)
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5024912.png)
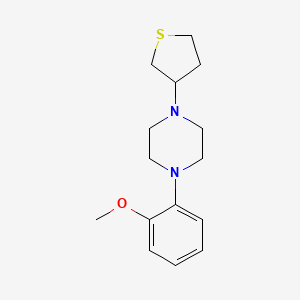
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5024923.png)
![2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5024939.png)
